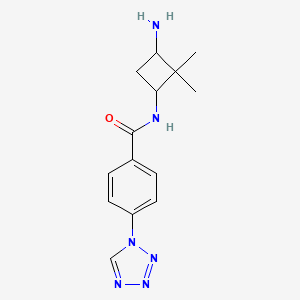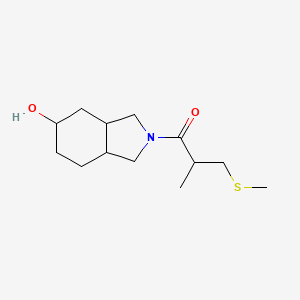![molecular formula C12H20N6O3 B6977011 tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate](/img/structure/B6977011.png)
tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring and tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the tetrazole group, a five-membered ring with four nitrogen atoms, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
-
Introduction of the Tetrazole Group: : The tetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
-
Coupling of the Azetidine and Tetrazole Units: : The azetidine and tetrazole units are coupled through a carbamoylation reaction. This involves the reaction of an azetidine derivative with a tetrazole-containing carbamoyl chloride in the presence of a base such as triethylamine.
-
Protection and Deprotection Steps: : The tert-butyl group is introduced as a protecting group for the carboxylate functionality. This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
-
Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of azetidine and tetrazole-containing molecules with biological macromolecules such as proteins and nucleic acids. This helps in understanding the binding affinities and mechanisms of action of these functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The azetidine ring is known for its bioactivity, and the tetrazole group can mimic carboxylate functionalities, making it a valuable scaffold for developing enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
作用机制
The mechanism of action of tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The tetrazole group can form hydrogen bonds and ionic interactions with amino acid residues, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: A simple azetidine derivative used in peptide synthesis.
Tetrazole derivatives: Compounds containing the tetrazole ring, used in various pharmaceutical applications.
Uniqueness
Tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate is unique due to the combination of the azetidine and tetrazole rings in a single molecule. This dual functionality provides a versatile scaffold for the development of new compounds with diverse biological activities and chemical properties.
属性
IUPAC Name |
tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3/c1-12(2,3)21-11(20)18-6-4-9(18)10(19)13-5-7-17-8-14-15-16-17/h8-9H,4-7H2,1-3H3,(H,13,19)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYETXTYXMHIJKA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NCCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NCCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B6976931.png)
![2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976939.png)
![1-[2-[(3-Bromophenyl)methyl]piperidin-1-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6976947.png)
![4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6976957.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976961.png)
![[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6976973.png)
![2-amino-N-[(4-fluoro-3-methylphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B6976978.png)
![2-[2-(3,3-Dimethylpiperazine-1-carbonyl)phenoxy]acetamide](/img/structure/B6976980.png)
![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(3,3-dimethylpiperazin-1-yl)methanone](/img/structure/B6976984.png)

![1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B6976999.png)

![tert-butyl (2R)-2-(3-oxo-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carbonyl)azetidine-1-carboxylate](/img/structure/B6977022.png)
